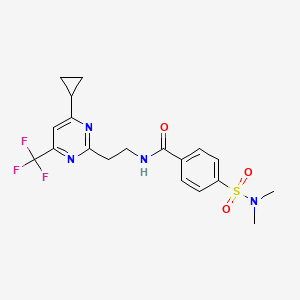

![molecular formula C22H30N4O4S2 B2823463 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-06-0](/img/structure/B2823463.png)

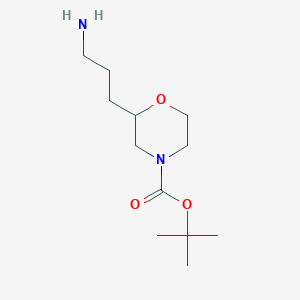

2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound, also known as 2-{[4-(Dipropylsulfamoyl)benzoyl]amino}-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, has a molecular formula of C25H36N4O4S2 and an average mass of 520.708 Da .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains diphenhydramine hydrochloride or diphenhydramine citrate, which are commonly used in over-the-counter sleep aids .Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization Research in the field of polymer science has explored the synthesis and characterization of polyamides and poly(amide-imide)s derived from specific aromatic compounds. These polymers exhibit high thermal stability and are soluble in aprotic polar solvents, making them of interest for advanced material applications. Notably, the study by Saxena et al. (2003) in the European Polymer Journal details the synthesis of such polymers using a direct poly-condensation method, indicating their potential in high-performance material applications due to their inherent viscosities and glass transition temperatures Saxena et al., 2003.

Heterocyclic Chemistry Innovations In the realm of heterocyclic chemistry, studies focus on the synthesis of novel heterocyclic compounds, including thieno[2,3-d]pyrimidines and thieno[2,3-b]pyridines, showcasing the versatility of these frameworks in generating compounds with potential biological activities. The work by Clark and Hitiris (1984) in the Journal of The Chemical Society-Perkin Transactions 1 explores the conversion of aminothieno[2,3-d]pyrimidines into dipyrimidines, demonstrating the chemical reactivity and potential for generating diverse heterocyclic structures Clark & Hitiris, 1984.

Material Science Applications The development of hyperbranched polyimides for gas separation applications illustrates the application of complex molecules in creating new materials with specific functionalities. Fang et al. (2000) in Macromolecules describe the synthesis of hyperbranched polyimides showing how variations in monomer addition orders can lead to polymers with different properties, highlighting the potential of these materials in separation technologies Fang et al., 2000.

Antimicrobial and Antitumor Research On a biological note, the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives for antimicrobial activity represent another facet of research. Kolisnyk et al. (2015) provide insights into the antimicrobial screening of novel thieno[2,3-d]pyrimidine derivatives, showing promising activity against strains like Proteus vulgaris and Pseudomonas aeruginosa, which underscores the potential of such compounds in medicinal chemistry Kolisnyk et al., 2015.

Advanced Material Design The exploration of novel pyrido[3,2-f][1,4]thiazepines and their synthesis using microwave-assisted techniques by Faty et al. (2011) in Molecules demonstrates the innovative approaches in synthesizing complex heterocycles, potentially leading to materials with unique properties Faty et al., 2011.

Propiedades

IUPAC Name |

2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O4S2/c1-4-11-26(12-5-2)32(29,30)16-8-6-15(7-9-16)21(28)24-22-19(20(23)27)17-10-13-25(3)14-18(17)31-22/h6-9H,4-5,10-14H2,1-3H3,(H2,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJECXNDDDMPHTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

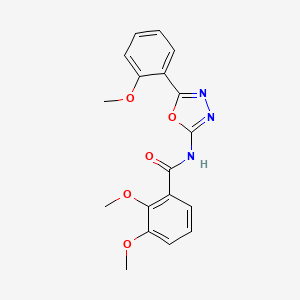

![Ethyl 1-[(4-butoxynaphthalen-1-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2823382.png)

![2-[[(4-Chlorophenyl)-methyl-oxo-lambda6-sulfanylidene]amino]acetic acid](/img/structure/B2823386.png)

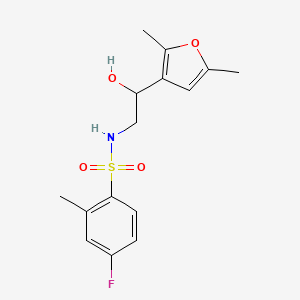

![[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol](/img/structure/B2823387.png)

![N-cyclopentyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2823389.png)

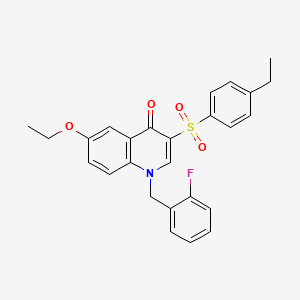

![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2823395.png)

![5-benzyl-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2823398.png)

![1-(1-Bicyclo[2.2.1]heptanyl)-N-methylmethanamine;hydrochloride](/img/structure/B2823399.png)

![7-[1-(3-Chlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2823403.png)